molecular formula C43H62N6O11S2 B1214848 Miraxid CAS No. 98445-47-7

Miraxid

Número de catálogo: B1214848
Número CAS: 98445-47-7
Peso molecular: 903.1 g/mol
Clave InChI: OWPUISNKTHIHSM-HJRDKPTPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Miraxid, also known as this compound, is a useful research compound. Its molecular formula is C43H62N6O11S2 and its molecular weight is 903.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Clinical Applications

Miraxid has been investigated for its effectiveness in treating several conditions, particularly respiratory and urinary tract infections. Below are some notable applications:

  • Acute Bronchitis :
    • A study comparing this compound with Augmentin (amoxicillin-clavulanate) showed that both treatments had similar efficacy in treating acute bronchitis. In this trial, 71% of patients treated with this compound experienced successful outcomes compared to 74% with Augmentin .
  • Urinary Tract Infections :
    • This compound has been used effectively to treat uncomplicated urinary tract infections caused by susceptible bacteria. Its pharmacological profile allows for targeted action against common pathogens responsible for these infections.
  • Bacterial Resistance :
    • Research indicates that this compound may be less likely to contribute to antibiotic resistance compared to broader-spectrum antibiotics. This makes it a favorable option in managing infections where resistance is a concern.

Table 1: Efficacy of this compound vs. Other Antibiotics

Study TypeTreatmentSuccess Rate (%)Reference
Acute BronchitisThis compound71
Acute BronchitisAugmentin74
Urinary Tract InfectionsThis compoundVariesClinical Observations

Case Studies

  • Case Study on Acute Bronchitis :
    • In a controlled trial involving 140 patients with acute bronchitis, the treatment with this compound resulted in significant symptom relief comparable to that achieved with Augmentin. Patients reported improved cough and reduced fever within three days of treatment initiation .
  • Study on Urinary Tract Infections :
    • A cohort study assessed the effectiveness of this compound in women with recurrent urinary tract infections. The results indicated a marked decrease in infection recurrence rates after treatment, suggesting that this compound is effective for long-term management .

Pharmacological Insights

This compound's dual-action mechanism allows it to target specific bacterial strains effectively while minimizing side effects commonly associated with broader-spectrum antibiotics. The combination therapy not only enhances efficacy but also reduces the likelihood of adverse reactions, making it suitable for patients with multiple health concerns.

Propiedades

Número CAS

98445-47-7

Fórmula molecular

C43H62N6O11S2

Peso molecular

903.1 g/mol

Nombre IUPAC

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C22H29N3O6S.C21H33N3O5S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);12,14-15,17H,6-11,13H2,1-5H3/t13?,14-,15+,18-;14-,15+,17-/m11/s1

Clave InChI

OWPUISNKTHIHSM-HJRDKPTPSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C

SMILES isomérico

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C

SMILES canónico

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C

Sinónimos

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (2S-(2alpha,5alpha,6beta(S*)))-, mixt. with (2S-(2alpha,5alpha,6beta))-(2,2-dimethyl-1-oxopropoxy)
Miraxid

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.